molecular formula NaCN<br>CNNa B046578 Sodium cyanide CAS No. 143-33-9

Sodium cyanide

Cat. No.: B046578
CAS No.: 143-33-9
M. Wt: 49.007 g/mol
InChI Key: MNWBNISUBARLIT-UHFFFAOYSA-N
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Description

Sodium cyanide is a highly toxic chemical compound with the formula NaCN. It appears as a white, water-soluble solid and has a faint odor reminiscent of bitter almonds. This compound is primarily used in the mining industry to extract gold and other precious metals from their ores. Its high reactivity with metals and its ability to form strong complexes make it an essential reagent in various industrial processes .

Mechanism of Action

Target of Action

Sodium cyanide (NaCN) primarily targets the mitochondrial cytochrome oxidase , a key enzyme in the electron transport chain of aerobic cellular respiration . This enzyme plays a crucial role in energy production within cells, making it a significant target for this compound.

Mode of Action

This compound acts as a potent inhibitor of respiration. It binds to the iron atom in cytochrome oxidase, thereby blocking electron transport . This interaction prevents cytochrome oxidase from performing its function, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in cellular respiration . By inhibiting cytochrome oxidase, this compound disrupts this pathway, leading to decreased oxidative metabolism and oxygen utilization . This disruption can have significant downstream effects, including the potential for cell death due to energy deprivation .

Pharmacokinetics

This compound is a water-soluble compound , which influences its Absorption, Distribution, Metabolism, and Excretion (ADME) propertiesIts toxicity would likely impact its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of cellular respiration. By preventing the normal function of cytochrome oxidase, this compound disrupts the cell’s ability to produce energy in the form of adenosine triphosphate (ATP) . This can lead to cell death, particularly in tissues with high metabolic requirements, such as heart muscle cells and nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, cyanide compounds are known to be extremely toxic to living organisms, and their toxicity can be influenced by various environmental factors . Additionally, cyanide compounds can be found in many forms in the environment, including in certain plants and foods, and their effects can vary depending on their specific form .

Biochemical Analysis

Biochemical Properties

Sodium cyanide is an inorganic compound produced by treating hydrogen cyanide with sodium hydroxide . It is a potent inhibitor of respiration, acting on mitochondrial cytochrome oxidase and hence blocking electron transport . This results in decreased oxidative metabolism and oxygen utilization .

Cellular Effects

This compound, like other soluble cyanide salts, is among the most rapidly acting of all known poisons . It acts on mitochondrial cytochrome oxidase, blocking electron transport and resulting in decreased oxidative metabolism and oxygen utilization . This leads to a decrease in the body’s ability to use oxygen, leading to tissue hypoxia .

Molecular Mechanism

The cyanide ion, CN-, in this compound binds to the iron atom in cytochrome C oxidase in the mitochondria of cells . It acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration . Without the ability to use oxygen, mitochondria can’t produce the energy carrier adenosine triphosphate (ATP), leading to cell death .

Temporal Effects in Laboratory Settings

This compound is a hazardous chemical that takes the form of an odorless, dry powder, commonly called “dry salt” . When this compound is exposed to atmospheric moisture, it produces a bitter almond-like odor . It also readily reacts with acids to release lethal hydrogen cyanide gas .

Dosage Effects in Animal Models

The acute lethal dosage of hydrogen cyanide (HCN) in most animal species is approximately 2 mg/kg . Plant materials containing ≥200 ppm of cyanogenic glycosides are dangerous . Cyanide poisoning is often a component of smoke inhalation poisoning .

Metabolic Pathways

This compound interferes with cellular respiration, resulting in the body’s tissues being unable to use oxygen . It acts on mitochondrial cytochrome oxidase, blocking electron transport and resulting in decreased oxidative metabolism and oxygen utilization .

Transport and Distribution

This compound is a water-soluble compound, allowing it to be easily transported and distributed within cells and tissues

Subcellular Localization

The cyanide ion in this compound binds to the iron atom in cytochrome C oxidase in the mitochondria of cells . This suggests that this compound primarily localizes to the mitochondria where it exerts its toxic effects by inhibiting cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanide is typically synthesized by reacting hydrogen cyanide with sodium hydroxide. The reaction is as follows: [ \text{HCN} + \text{NaOH} \rightarrow \text{NaCN} + \text{H}_2\text{O} ] This method is widely used due to its efficiency and simplicity .

Industrial Production Methods: Historically, this compound was produced using the Castner process, which involves the reaction of sodium amide with carbon at elevated temperatures: [ \text{NaNH}_2 + \text{C} \rightarrow \text{NaCN} + \text{H}_2 ] this method has largely been replaced by the more efficient hydrogen cyanide and sodium hydroxide reaction .

Types of Reactions:

    Oxidation: this compound can be oxidized to form sodium cyanate: [ \text{NaCN} + \text{H}_2\text{O}_2 \rightarrow \text{NaOCN} + \text{H}_2\text{O} ]

    Reduction: this compound can reduce certain metal ions to their elemental form.

    Substitution: this compound can undergo nucleophilic substitution reactions, forming nitriles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare nitriles and other cyanide derivatives.

    Biology: Studied for its effects on cellular respiration and its role as a metabolic inhibitor.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit cellular respiration.

    Industry: Widely used in gold mining, electroplating, and metal cleaning .

Comparison with Similar Compounds

    Potassium Cyanide (KCN): Similar in structure and reactivity to sodium cyanide, but contains potassium instead of sodium.

    Hydrogen Cyanide (HCN): A volatile liquid that is also highly toxic and used in various industrial processes.

Comparison:

    This compound vs. Potassium Cyanide: Both compounds are used in gold mining and have similar toxicological profiles. .

    This compound vs. Hydrogen Cyanide: this compound is a solid, while hydrogen cyanide is a liquid.

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications. its high toxicity necessitates careful handling and stringent safety measures.

Properties

IUPAC Name

sodium;cyanide
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InChI

InChI=1S/CN.Na/c1-2;/q-1;+1
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InChI Key

MNWBNISUBARLIT-UHFFFAOYSA-N
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Canonical SMILES

[C-]#N.[Na+]
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Molecular Formula

CNNa, NaCN
Record name SODIUM CYANIDE
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DSSTOX Substance ID

DTXSID4024309
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Molecular Weight

49.007 g/mol
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Physical Description

Sodium cyanide appears as a white crystalline solid, lump solid or powder. A deadly human poison by ingestion. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of dust., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor.
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Boiling Point

2725 °F at 760 mmHg (EPA, 1998), 1496 °C, 2725 °F
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Flash Point

Not combustible (EPA, 1998)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 48 G/100 CC WATER @ 10 °C, 82 G/100 CC WATER @ 35 °C, Slightly sol in alcohol, Solubility in water, g/l at 20 °C: 480-520 (freely soluble), (77 °F): 58%
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.595 g/cu cm @ 20 °C, 1.6 g/cm³, 1.60
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Vapor Pressure

1 mmHg at 1502.6 °F (EPA, 1998), 1 mm Hg @ 817 °C; 10 mm Hg @ 983 °C, Vapor pressure, kPa at 800 °C: 0.1, 0 mmHg (approx)
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Mechanism of Action

CYANIDE HAS A VERY HIGH AFFINITY FOR IRON IN THE FERRIC STATE. WHEN ABSORBED, /CYANIDE/ ... REACTS READILY WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITTCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, Evoked release of transmitter at the squid giant synapse was examined under conditions where the calcium ion concentration in the presynaptic terminal was manipulated by inhibitors of calcium sequestration. Simultaneous intracellular recordings of presynaptic and postsynaptic resting action potentials were made during bath application of various metabolic inhibitors including sodium cyanide. Cyanide reversibly depressed the post-synaptic potential. The progressive reduction of post-synaptic potential amplitude was accompanied by a reversible increase in synaptic delay. The time course of block of the post-synaptic potential was similar for different agents and dependant on the rate of presynaptic activity (30-40 min at 0.01 Hz). Recovery of the post-synaptic action potential following block by cyanide was obtained within 40 min. Synaptic depression by the metabolic inhibitors does not result from changes in the presynaptic resting or action potentials, nor from a change in post-synaptic receptor sensitivity. The post-synaptic response to local ionophoresis of L-glutamate was unchanged following the inhibition of evoked release of transmitter by cyanide. Injections of EDTA into presynaptic terminals poisoned by cyanide produced transient increases in post-synaptic potential amplitude, suggesting that cyanide is having its effect through raising intracellular calcium rather than lowering ATP. Control experiments injecting EDTA into unpoisoned nerve terminals showed no apparent effect on evoked transmitter release., For more Mechanism of Action (Complete) data for SODIUM CYANIDE (10 total), please visit the HSDB record page.
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Color/Form

White cubic crystals, WHITE SOLID IN FORM OF GRANULES, FLAKES, OR EGGS (RESEMBLING CHICKEN EGGS), White, granular or crystalline solid.

CAS No.

143-33-9
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Record name SODIUM CYANIDE
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Record name SODIUM CYANIDE
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Explanation Creative Commons CC BY 4.0

Melting Point

1047 °F (EPA, 1998), 563 °C, 564 °C, 1047 °F
Record name SODIUM CYANIDE
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Record name SODIUM CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734
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Record name SODIUM CYANIDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118
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Record name Sodium cyanide (as CN)
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URL https://www.cdc.gov/niosh/npg/npgd0562.html
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Synthesis routes and methods I

Procedure details

A sodium cyanide adduct of tri-o-tolylborane was prepared by dissolving 2.1731 g of the tri-o-tolylborane ammonia adduct [(o-CH3C6H4)3BNH3 ] and 0.3495 g of sodium cyanide in 100 ml of distilled water, following which approximately 80 ml of ammonium hydroxide was distilled from the solution at atmospheric pressure. An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide distilled therefrom. This resultant solution was then combined at room temperature under agitation with a solution prepared by dissolving 0.8608 g of nickel chloride hexahydrate in 50 ml of concentrated ammonium hydroxide (28-30% NH3). The gray precipitate which formed as the solutions were combined was collected by vacuum filtration, washed with 100 ml of concentrated ammonium hydroxide and then dried under vacuum at 50° C. for 4 hours. The product which weighed 2.4069 g was submitted for elemental analysis. The results of the analysis and the calculated formula for the complex Ni[NH3 ]4 [(NC)B(C6H4CH3 -o)3 ]2 are set forth below.
Name
tri-o-tolylborane ammonia
Quantity
2.1731 g
Type
reactant
Reaction Step One
Quantity
0.3495 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ni[NH3 ]4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
nickel chloride hexahydrate
Quantity
0.8608 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reaction mixture containing 50% by weight of tetrasodium glutamate N,N-diacetic acid and 5% by weight of sodium glycolate was obtained from sodium glutamate, sodium cyanide, formalin and sodium hydroxide as raw materials. 100 g of this reaction mixture, 52 g of 48% sodium hydroxide, and 848 g of water were mixed to form a cleaning agent. The cleaning power of the cleaning agent was tested. Result obtained was shown in Table 6. The concentrations of tetrasodium glutamic acid diacetic acid (GD) and sodium glycolate (G) were determined by liquid chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyanide
Reactant of Route 2
Sodium cyanide

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